(R)-5-Azaspiro[2.4]heptan-7-amine
CAS No.: 129306-11-2
Cat. No.: VC8228310
Molecular Formula: C6H12N2
Molecular Weight: 112.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 129306-11-2 |
|---|---|
| Molecular Formula | C6H12N2 |
| Molecular Weight | 112.17 g/mol |
| IUPAC Name | (7R)-5-azaspiro[2.4]heptan-7-amine |
| Standard InChI | InChI=1S/C6H12N2/c7-5-3-8-4-6(5)1-2-6/h5,8H,1-4,7H2/t5-/m0/s1 |
| Standard InChI Key | VBTBUCYRQSUCCE-YFKPBYRVSA-N |
| Isomeric SMILES | C1CC12CNC[C@@H]2N |
| SMILES | C1CC12CNCC2N |
| Canonical SMILES | C1CC12CNCC2N |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of (R)-5-azaspiro[2.4]heptan-7-amine features a fused bicyclic system comprising a five-membered azaspiro ring and a two-membered cyclopropane moiety. The stereogenic center at position 7 dictates its (R)-configuration, which is critical for interactions with biological targets. Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₂N₂ | |
| Molecular Weight | 112.17 g/mol | |
| CAS Registry Number | 129306-11-2 | |
| IUPAC Name | (7R)-5-azaspiro[2.4]heptan-7-amine | |
| SMILES | N[C@@H]1C2(CNC1)CC2 |
The spirocyclic design imposes significant ring strain, enhancing reactivity while maintaining metabolic stability—a balance leveraged in drug design .
Synthesis and Stereochemical Control
Catalytic Asymmetric Hydrogenation
The synthesis of (R)-5-azaspiro[2.4]heptan-7-amine frequently employs enantioselective hydrogenation strategies. Ruthenium-chiral phosphine complexes, such as [RuCl(benzene)(S)-SunPhos]Cl, enable >95% enantiomeric excess (ee) by selectively reducing imine intermediates. Key steps include:
-
Cyclopropanation: Formation of the spiro[2.4]heptane core via [2+1] cycloaddition.
-
Imine Formation: Conversion of the primary amine to a prochiral imine.
-
Hydrogenation: Stereocontrolled reduction using chiral catalysts .
Alternative Synthetic Routes
-
Enzymatic Resolution: Lipase-mediated kinetic resolution of racemic mixtures achieves high enantiopurity but suffers from lower yields .
-
Chiral Pool Synthesis: Derivation from naturally occurring chiral amines, though limited by substrate availability .
Biological Activity and Mechanism
JAK1-Selective Inhibition
(R)-5-Azaspiro[2.4]heptan-7-amine serves as a core scaffold in Janus kinase (JAK) inhibitors. In a 2018 study, its derivative (R)-6c exhibited potent JAK1 inhibition (IC₅₀ = 8.5 nM) with 48-fold selectivity over JAK2 . The spirocyclic amine enhances binding to the JAK1 ATP pocket by:
-
Positioning the pyrrolo[2,3-d]pyrimidine moiety for hinge-region interactions.
-
Minimizing off-target effects via steric hindrance at JAK2 .
Antibacterial Applications
Functionalization at the C-7 amine yields quinolone derivatives with broad-spectrum activity. Compound 2a, featuring a (1R,2S)-2-fluorocyclopropyl group, showed:
-
MIC₉₀ = 0.06 µg/mL against Streptococcus pneumoniae.
-
Efficacy against quinolone-resistant Staphylococcus aureus (MIC₉₀ = 0.5 µg/mL) .
Mechanistically, the spirocyclic amine enhances DNA gyrase binding while reducing efflux pump recognition .
Comparative Analysis with (S)-Enantiomer
| Parameter | (R)-Enantiomer | (S)-Enantiomer |
|---|---|---|
| JAK1 Inhibition (IC₅₀) | 8.5 nM | 320 nM |
| Antibacterial MIC₉₀ | 0.06 µg/mL (S. pneumoniae) | 0.25 µg/mL (S. pneumoniae) |
| Metabolic Stability (t₁/₂) | 4.2 h (human hepatocytes) | 1.8 h (human hepatocytes) |
The (R)-enantiomer’s superior activity stems from optimal spatial alignment with target proteins, underscoring the importance of stereochemistry .
Applications in Drug Development
Rheumatoid Arthritis Therapeutics
Derivatives of (R)-5-azaspiro[2.4]heptan-7-amine are under clinical investigation for autoimmune diseases. In murine collagen-induced arthritis models, (R)-6c reduced joint inflammation by 78% at 10 mg/kg doses .
Antiviral Agents
Preliminary studies indicate activity against RNA viruses via helicase inhibition. A 2024 screen identified analogs with EC₅₀ = 1.2 µM against SARS-CoV-2 .
Future Perspectives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume